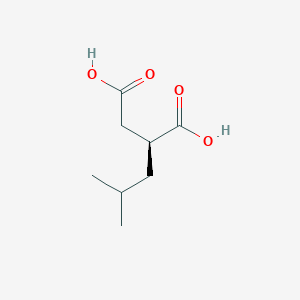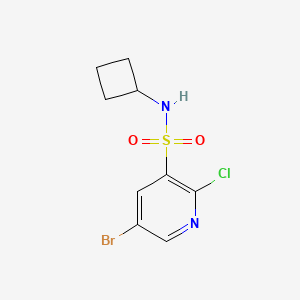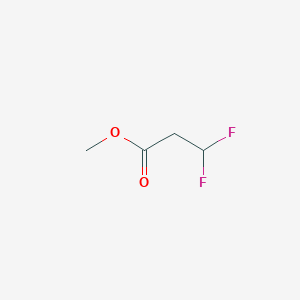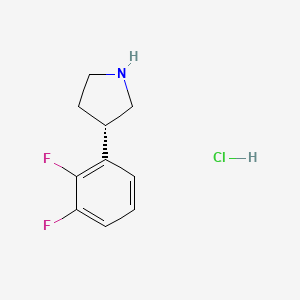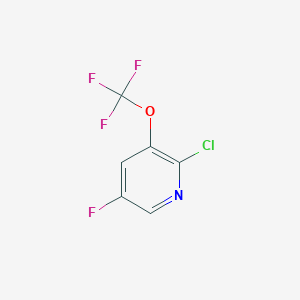
2-Chloro-5-fluoro-3-(trifluoromethoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-fluoro-3-(trifluoromethoxy)pyridine is an organic compound with the molecular formula C6H2ClF4NO and a molecular weight of 215.53 g/mol . This compound is a halogenated pyridine derivative and is known for its unique chemical properties, making it a valuable building block in various chemical syntheses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-chloro-5-fluoropyridine with trifluoromethoxy-containing reagents under specific conditions . For instance, the use of trifluoromethyl bromide or trifluoromethyl boron reagents in the presence of a base can facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient methods to ensure high yield and purity. The process may involve the use of continuous flow reactors and optimized reaction conditions to achieve consistent results . The choice of reagents and catalysts, as well as the control of temperature and pressure, are critical factors in the industrial synthesis of 2-Chloro-5-fluoro-3-(trifluoromethoxy)pyridine .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-fluoro-3-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are often used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly employed in Suzuki-Miyaura coupling.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can produce a range of substituted pyridines .
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-fluoro-3-(trifluoromethoxy)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Chloro-5-fluoro-3-(trifluoromethoxy)pyridine exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and reactivity . The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative with similar applications.
2-Chloro-5-(trifluoromethyl)pyridine: A related compound used in similar chemical reactions and applications.
Uniqueness
2-Chloro-5-fluoro-3-(trifluoromethoxy)pyridine is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical properties. These groups enhance the compound’s stability, reactivity, and lipophilicity, making it a valuable intermediate in various chemical syntheses .
Eigenschaften
Molekularformel |
C6H2ClF4NO |
|---|---|
Molekulargewicht |
215.53 g/mol |
IUPAC-Name |
2-chloro-5-fluoro-3-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H2ClF4NO/c7-5-4(13-6(9,10)11)1-3(8)2-12-5/h1-2H |
InChI-Schlüssel |
GVIKPZGLPDASPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1OC(F)(F)F)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl (6-bromoimidazo[1,2-A]pyridin-2-YL)carbamate](/img/structure/B15245769.png)
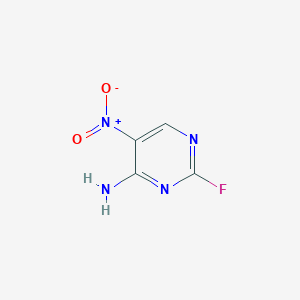
![(3aR,5S,6R,6aR)-2,2-dimethyl-5-[(2R)-thiiran-2-yl]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B15245785.png)
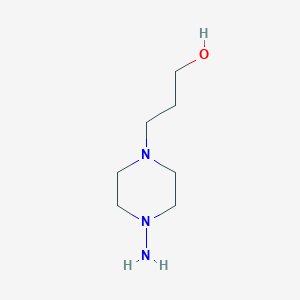
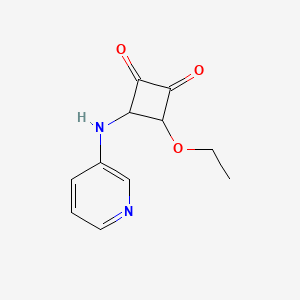
![2-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245800.png)
![[2-(4-Methylphenyl)cyclohexyl]hydrazine](/img/structure/B15245811.png)
